molecular formula C12H8F2N4O2 B14970456 7-(2,5-Difluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2,5-Difluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B14970456
M. Wt: 278.21 g/mol
InChI Key: FVXLINBGLDKGHQ-UHFFFAOYSA-N
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Description

7-(2,5-Difluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a carboxylic acid group and a difluorophenyl substituent

Preparation Methods

The synthesis of 7-(2,5-Difluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via electrophilic aromatic substitution reactions.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

7-(2,5-Difluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the difluorophenyl ring, leading to the formation of substituted derivatives.

    Condensation: The compound can undergo condensation reactions with various aldehydes and ketones to form new heterocyclic compounds

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

7-(2,5-Difluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2,5-Difluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of enzymatic functions. It can also interact with receptors, modulating their signaling pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar compounds to 7-(2,5-Difluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid include other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific difluorophenyl substitution, which enhances its binding affinity and selectivity towards certain biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C12H8F2N4O2

Molecular Weight

278.21 g/mol

IUPAC Name

7-(2,5-difluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H8F2N4O2/c13-6-1-2-8(14)7(3-6)10-4-9(11(19)20)17-12-15-5-16-18(10)12/h1-5,10H,(H,19,20)(H,15,16,17)

InChI Key

FVXLINBGLDKGHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2C=C(NC3=NC=NN23)C(=O)O)F

Origin of Product

United States

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